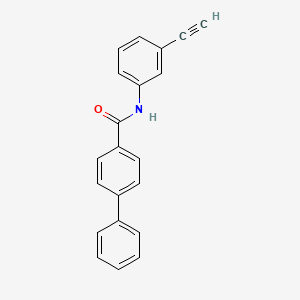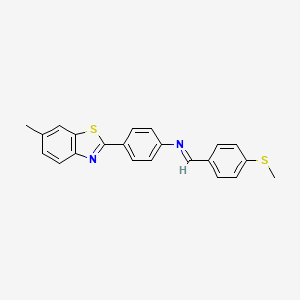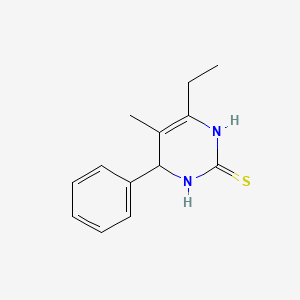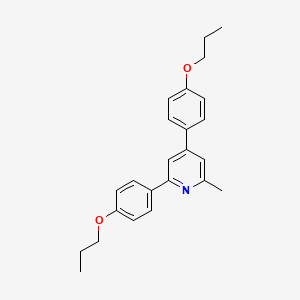![molecular formula C26H28ClPSSe B11095585 {(1Z)-1-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbut-1-en-2-yl}[bis(4-methylphenyl)]phosphane selenide](/img/structure/B11095585.png)
{(1Z)-1-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbut-1-en-2-yl}[bis(4-methylphenyl)]phosphane selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE is a complex organophosphorus compound that features a unique combination of functional groups, including tert-butyl, chlorophenyl, sulfanyl, ethenyl, and bis(methylphenyl)phosphine selenide
Preparation Methods
The synthesis of (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethenyl Group: The ethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Chlorophenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Incorporation of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Formation of the Phosphine Selenide: The final step involves the reaction of a phosphine with selenium to form the phosphine selenide moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to enhance efficiency and safety.
Chemical Reactions Analysis
(Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or selenoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenide group to selenols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Major products formed from these reactions include phosphine oxides, selenoxides, and various substituted derivatives.
Scientific Research Applications
(Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can enhance the activity and selectivity of metal catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its phosphine selenide moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar compounds to (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE include:
Phosphine Oxides: Compounds with similar phosphine oxide groups, which are also used in catalysis and materials science.
Selenides: Other organoselenium compounds that exhibit similar redox properties and biological activities.
Tert-Butyl Derivatives: Compounds with tert-butyl groups that enhance solubility and stability in various applications.
The uniqueness of (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H28ClPSSe |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
[(Z)-1-(4-chlorophenyl)sulfanyl-3,3-dimethylbut-1-en-2-yl]-bis(4-methylphenyl)-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H28ClPSSe/c1-19-6-12-22(13-7-19)28(30,23-14-8-20(2)9-15-23)25(26(3,4)5)18-29-24-16-10-21(27)11-17-24/h6-18H,1-5H3/b25-18- |
InChI Key |
XGTOMAZYTCSHNA-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)/C(=C\SC3=CC=C(C=C3)Cl)/C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)C(=CSC3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11095503.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11095505.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-iodoaniline](/img/structure/B11095509.png)
![3-[(Phenylcarbonyl)oxy]-1-propyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B11095512.png)
![1-[(4-Chlorobutyl)sulfonyl]octane](/img/structure/B11095513.png)



![N,N'-{[5-(phenylcarbonyl)-1,3,7-triazabicyclo[3.3.1]nonane-3,7-diyl]bis(sulfonylbenzene-4,1-diyl)}diacetamide](/img/structure/B11095546.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11095549.png)
![1-[6-Tert-butyl-4-(4-chlorophenyl)-1,3,3-tricyano-3,4,4a,5,6,7-hexahydronaphthalen-2-yl]-3-(4-chlorophenyl)urea](/img/structure/B11095554.png)
![6'-Amino-5-fluoro-3'-isopropyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11095555.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-methyl-2-(propan-2-yl)phenyl 1-(naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11095559.png)

